molecular formula C21H28N4O3 B15013178 N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B15013178
M. Wt: 384.5 g/mol
InChI Key: DUCMTCXRNAFIQO-UHFFFAOYSA-N
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Description

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE is a complex organic compound that features a combination of phenoxy, piperazino, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-ethylphenol with ethylene oxide under basic conditions to form 2-(4-ethylphenoxy)ethanol.

    Amination: The intermediate is then reacted with an appropriate amine, such as 3-methylpiperazine, under controlled conditions to form the desired amine derivative.

    Nitration: The final step involves the nitration of the amine derivative using a nitrating agent like nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy or piperazino derivatives.

Scientific Research Applications

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-METHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE
  • N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-AMINOPHENYL]AMINE
  • N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-HYDROXYPHENYL]AMINE

Uniqueness

N-[2-(4-ETHYLPHENOXY)ETHYL]-N-[5-(3-METHYLPIPERAZINO)-2-NITROPHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and piperazino groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C21H28N4O3/c1-3-17-4-7-19(8-5-17)28-13-11-23-20-14-18(6-9-21(20)25(26)27)24-12-10-22-16(2)15-24/h4-9,14,16,22-23H,3,10-13,15H2,1-2H3

InChI Key

DUCMTCXRNAFIQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCNC(C3)C)[N+](=O)[O-]

Origin of Product

United States

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